molecular formula C9H7NO3 B1588346 6-Carboxyoxindole CAS No. 334952-09-9

6-Carboxyoxindole

Cat. No. B1588346
M. Wt: 177.16 g/mol
InChI Key: IIKVTJWRBSYRSA-UHFFFAOYSA-N
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Description

6-Carboxyoxindole (6-COI) is an indole derivative, which has been studied for its potential applications in various scientific fields. It is a highly versatile compound, which can be used to synthesize a variety of other compounds and can be employed in various biochemical and physiological studies. 6-COI has been used extensively in the synthesis of drugs, as well as in the production of polymers, pharmaceuticals, and other materials. Furthermore, 6-COI has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Neuroscientific Research and Parkinson's Disease Models

One of the primary applications of related compounds like 6-hydroxydopamine (6-OHDA) is in the field of neuroscientific research, particularly in studying Parkinson's disease. 6-OHDA is utilized to model aspects of Parkinson's disease in animal studies. This includes exploring the neuroanatomy, neurochemistry, and electrophysiology of mesencephalic dopamine neurons and their relationships with the basal ganglia. Such studies have been pivotal in understanding the physiological effects of dopamine neuron destruction and the brain's ability to recover from neurochemical depletions (Schwarting & Huston, 1996). Additionally, the role of 6-OHDA in apoptosis, a key factor in neurodegenerative diseases like Parkinson's, has been studied using cellular models (Hanrott et al., 2006).

Glucose Homeostasis

Research on glucose-6-phosphatase, which bears structural similarities to 6-carboxyoxindole, has led to insights into blood glucose homeostasis. The studies in this area have contributed to the understanding of blood glucose regulation in health and disease, emphasizing the enzyme's hydrolytic activity and its interaction with liver glucokinase (Nordlie & Foster, 2010).

Biocatalysis and Carboxylic Acid Reduction

Carboxylic acid reductases, which reduce carboxylic acids like 6-carboxyoxindole to aldehydes, have been explored for applications in biocatalysis. These enzymes show significant activity against various bifunctional carboxylic acids and are compatible with other enzymes for high-conversion biocatalytic processes (Khusnutdinova et al., 2017).

Pharmaceutical Impurity Analysis

In the pharmaceutical industry, compounds like 6-carboxyoxindole are often studied as impurities in drug synthesis. For example, the identification and characterization of impurities in the bulk drug carmidole, which has a structure related to 6-carboxyoxindole, have been a subject of research. This includes the use of liquid chromatography and mass spectrometry for impurity analysis (Li et al., 2007).

Prodrug Delivery Systems

6-Carboxycellulose, structurally related to 6-carboxyoxindole, has been investigated as a potential prodrug carrier. Research has demonstrated the feasibility of linking 6-carboxycellulose to amine drugs via amide bonds, offering a novel macromolecular prodrug delivery system (Zhu et al., 2001).

Single-Cell pH Measurement

Innovations in single-cell research have utilized compounds like 6-carboxyfluorescein for intracellular pH monitoring, vital for understanding cell differentiation and carcinogenesis. Such probes enable neutral pH monitoring and real-time data acquisition, significantly advancing single-cell analysis technologies (Yang et al., 2015).

Synthesis of Novel Scaffolds in Pharmaceutical Research

Compounds structurally similar to 6-carboxyoxindole, like dihydro-pyrrolopyrimidin-6-ones, have been synthesized and explored for their potential in kinase research areas, demonstrating the versatility of such compounds in developing new pharmaceuticals (Cheung et al., 2001).

properties

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVTJWRBSYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428451
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxyoxindole

CAS RN

334952-09-9, 33495-09-9
Record name 6-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-dihydroindole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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